Product packaging for Methyl 2-bromo-5-fluoro-3-nitrobenzoate(Cat. No.:CAS No. 328547-12-2)

Methyl 2-bromo-5-fluoro-3-nitrobenzoate

Cat. No.: B2388055
CAS No.: 328547-12-2
M. Wt: 278.033
InChI Key: ALJLYDZKUSJQBO-UHFFFAOYSA-N
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Description

Significance in Contemporary Organic Synthesis

The significance of Methyl 2-bromo-5-fluoro-3-nitrobenzoate in modern organic synthesis lies in its potential as a multi-functional building block. Aromatic nitro compounds are crucial precursors for a wide array of materials, including dyes and explosives, and are valuable reagents for creating complex molecules. scispace.com The presence of three distinct functional groups on the aromatic ring—a nitro group, and two different halogens (bromine and fluorine)—offers chemists a platform for selective and sequential transformations.

The nitro group is a strong electron-withdrawing group, which can be readily reduced to an amino group. This transformation is fundamental in the synthesis of many pharmaceuticals, agrochemicals, and other functional materials, opening pathways to the formation of amides, sulfonamides, and various heterocyclic systems. researchgate.net The bromo and fluoro substituents serve as versatile handles for carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, the bromine atom is particularly well-suited for participation in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck couplings, which are cornerstone methods in modern organic synthesis. The fluorine atom can influence the molecule's electronic properties and metabolic stability, a desirable feature in medicinal chemistry. The combination of these groups on a single scaffold allows for a modular approach to the synthesis of complex target molecules.

Contextualization within Halogenated Nitroaromatic Ester Chemistry

This compound belongs to the class of halogenated nitroaromatic esters, which are widely recognized as pivotal intermediates in chemical manufacturing. nih.gov This class of compounds serves as the starting point for producing a diverse range of industrial products, including polymers, pesticides, dyes, and explosives. nih.gov The synthesis of these compounds typically involves electrophilic nitration of a corresponding halogenated aromatic substrate using reagents like nitric acid and sulfuric acid. nih.govorganic-chemistry.org

The utility of this chemical class is demonstrated by structurally similar compounds. For example, related halogenated nitroaromatic acids are used as building blocks in the solid-phase synthesis of various nitrogen-containing heterocyclic scaffolds, which are of significant importance in drug discovery. The strategic arrangement of halogens and a nitro group allows for sequential reactions, such as nucleophilic aromatic substitution followed by reduction of the nitro group and subsequent cyclization, to build complex ring systems. For instance, the compound Methyl 5-fluoro-2-methyl-3-nitrobenzoate is a known intermediate in the synthesis of Rucaparib, an inhibitor of the poly ADP-ribose polymerase (PARP) enzyme used in cancer therapy. google.com The electron-withdrawing nature of the nitro and ester groups activates the aromatic ring, facilitating nucleophilic substitution of the halogen atoms, while the nitro group itself can be converted into other functionalities to build intricate molecular structures. scispace.comsci-hub.se

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrFNO4 B2388055 Methyl 2-bromo-5-fluoro-3-nitrobenzoate CAS No. 328547-12-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-bromo-5-fluoro-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNO4/c1-15-8(12)5-2-4(10)3-6(7(5)9)11(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJLYDZKUSJQBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)F)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Process Design

De Novo Synthesis Pathways to Methyl 2-bromo-5-fluoro-3-nitrobenzoate

The de novo synthesis of this compound necessitates a strategic sequence of esterification, halogenation, and nitration reactions. The order of these transformations is critical to achieving the desired substitution pattern on the aromatic ring, governed by the directing effects of the substituents introduced at each stage.

Esterification Reactions for Methyl Benzoate Formation

The initial step in many synthetic routes involves the formation of the methyl ester. This is typically achieved through the Fischer esterification of the corresponding carboxylic acid, in this case, a substituted benzoic acid, with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is an equilibrium process, and to drive it towards the product, an excess of methanol is often used, or water is removed as it is formed.

For instance, the esterification of a similar compound, 4-fluoro-3-nitrobenzoic acid, is accomplished by dissolving it in methanol and adding concentrated sulfuric acid, followed by heating to reflux for several hours. After cooling, the product is precipitated by pouring the reaction mixture onto ice. This method can be adapted for the synthesis of various substituted methyl benzoates.

Regioselective Introduction of Halogen Substituents (Bromine and Fluorine)

The introduction of bromine and fluorine onto the aromatic ring requires careful consideration of their directing effects and the activation or deactivation of the ring towards electrophilic aromatic substitution. Halogens are deactivating groups but are ortho-, para-directing.

A plausible strategy for the synthesis of this compound could begin with a pre-functionalized benzene (B151609) ring. For example, starting with 3-fluoroaniline, a sequence of reactions can be envisioned. The amino group, a strong activating and ortho-, para-directing group, can be used to direct the initial substitutions.

One potential pathway involves the protection of the amino group, followed by bromination. The protected amino group would direct the bromine to the ortho and para positions. Subsequent removal of the protecting group and a Sandmeyer-type reaction could then be employed to replace the amino group with another substituent or to deaminate it.

Alternatively, starting with a compound that already contains the fluorine and another functional group allows for more controlled halogenation. The regioselectivity of bromination is highly dependent on the existing substituents and the brominating agent used (e.g., N-bromosuccinimide).

Directed Nitration Strategies for Aromatic Ring Functionalization

Nitration is a classic example of electrophilic aromatic substitution, typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The regioselectivity of this reaction is heavily influenced by the substituents already present on the aromatic ring.

In the context of synthesizing this compound, if we consider a precursor such as methyl 2-bromo-5-fluorobenzoate, the directing effects of the bromo and fluoro groups must be analyzed. Both are ortho-, para-directors. The fluorine atom at position 5 would direct nitration to positions 4 and 6, while the bromine atom at position 2 would direct to positions 4 and 6. Therefore, nitration would likely occur at position 4 or 6. To achieve the desired 3-nitro substitution, a different synthetic intermediate would be necessary where the directing groups favor this position.

A more viable approach would be to nitrate (B79036) a precursor where the existing groups direct the nitro group to the desired position. For example, starting with a compound that has a strong meta-director could facilitate the introduction of the nitro group at the 3-position relative to that director. The synthesis of related nitroaromatic compounds often involves careful temperature control to minimize the formation of unwanted isomers. For example, the nitration of 5-fluoro-2-methylbenzoic acid is carried out at low temperatures (-5 to 0 °C) to achieve the desired regioselectivity.

Multi-Step Synthesis and Intermediate Derivatization in Complex Molecular Architectures

A hypothetical multi-step synthesis could commence with 3-fluoro-5-nitrotoluene. Oxidation of the methyl group would yield 3-fluoro-5-nitrobenzoic acid. Subsequent esterification would produce methyl 3-fluoro-5-nitrobenzoate. The final step would be the regioselective bromination of this intermediate. The nitro group is a strong deactivating and meta-directing group, while the fluorine is a deactivating but ortho-, para-director. In this case, the directing effects would need to be carefully evaluated to predict the outcome of the bromination.

The derivatization of intermediates is a common strategy to facilitate subsequent reactions or to build more complex molecular architectures. For instance, an amino group can be converted to a diazonium salt, which is a versatile intermediate that can be substituted with a variety of functional groups, including halogens via the Sandmeyer reaction.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is paramount in any multi-step synthesis to maximize the yield and purity of the final product. Key parameters that are often optimized include temperature, reaction time, solvent, and the choice of catalyst and reagents.

In the nitration step, for example, the ratio of nitric acid to sulfuric acid, the reaction temperature, and the rate of addition of the nitrating agent are critical factors that control the extent of nitration and the formation of isomeric byproducts. Lowering the temperature often increases the regioselectivity of the reaction.

For halogenation reactions, the choice of the halogenating agent (e.g., Br2, NBS) and the catalyst (e.g., FeBr3) can significantly impact the outcome. The use of milder reagents can sometimes prevent over-halogenation or unwanted side reactions.

The following table outlines typical variables that are optimized for key reaction types in the synthesis of functionalized aromatic compounds:

Reaction TypeKey Optimization ParametersDesired Outcome
Esterification Temperature, Catalyst concentration, Molar ratio of alcohol to acid, Removal of waterHigh conversion to the ester, minimized side reactions
Nitration Temperature, Concentration of acids, Reaction time, Rate of addition of nitrating agentHigh yield of the desired nitro-isomer, minimal di- and tri-nitrated byproducts
Bromination Brominating agent, Catalyst, Solvent, TemperatureHigh regioselectivity, avoidance of polybromination

Scalable Synthetic Approaches for Industrial Applications

Transitioning a laboratory-scale synthesis to an industrial process presents a unique set of challenges. The scalability of each reaction step must be considered, with a focus on safety, cost-effectiveness, and environmental impact.

For industrial applications, reagents that are inexpensive, readily available, and safe to handle are preferred. Solvents should be chosen based on their efficacy, ease of recovery, and environmental profile. Batch processing is common, but continuous flow chemistry is gaining traction as it can offer better control over reaction parameters and improved safety for highly exothermic reactions like nitration.

Process optimization at an industrial scale often involves the use of statistical methods like Design of Experiments (DoE) to efficiently explore the effects of multiple variables on the reaction outcome. The goal is to develop a robust and reproducible process that consistently delivers the product in high yield and purity. Furthermore, purification methods must be scalable, with techniques like crystallization and distillation being favored over chromatography for large quantities.

The table below summarizes key considerations for scaling up the synthesis of functionalized aromatic compounds:

AspectLaboratory ScaleIndustrial Scale
Reagents High purity, often specialized and expensiveCost-effective, readily available in bulk, safety in handling is critical
Solvents Wide variety, often used in larger volumes relative to reactantsSelected for low cost, recyclability, and low environmental impact
Reaction Control Manual control of temperature and additionsAutomated process control for temperature, pressure, and flow rates
Purification Chromatography is commonCrystallization, distillation, and extraction are preferred
Safety Small scale minimizes risksRigorous safety protocols, hazard analysis (e.g., HAZOP) is essential

Chemical Reactivity and Transformative Organic Reactions

Nucleophilic Aromatic Substitution (SNAr) Reactions of Halogen Atoms

The electron-deficient nature of the aromatic ring, due to the strong electron-withdrawing effects of the nitro and methoxycarbonyl groups, makes Methyl 2-bromo-5-fluoro-3-nitrobenzoate an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile attacks the aromatic ring, leading to the displacement of one of the halogen atoms.

The relative reactivity of the bromo and fluoro substituents in SNAr reactions is a key consideration. Generally, fluorine is a better leaving group than bromine in SNAr reactions, a trend opposite to that observed in SN1 and SN2 reactions. This is because the rate-determining step in SNAr is the initial attack of the nucleophile to form a stabilized carbanionic intermediate (a Meisenheimer complex), and the high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to, thus accelerating this step.

While specific studies on this compound are not abundant in the literature, the principles of SNAr suggest that nucleophiles would preferentially attack the carbon bearing the fluorine atom. However, the outcome can be influenced by the nature of the nucleophile and the reaction conditions.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

Nucleophile Potential Product Reaction Conditions (Illustrative)
Sodium methoxide Methyl 2-methoxy-5-fluoro-3-nitrobenzoate CH₃ONa, CH₃OH, reflux
Ammonia Methyl 2-amino-5-fluoro-3-nitrobenzoate NH₃, DMSO, heat
Piperidine Methyl 2-(piperidin-1-yl)-5-fluoro-3-nitrobenzoate Piperidine, K₂CO₃, DMF, 100 °C

Note: The data in this table is illustrative of typical SNAr reactions and not based on experimentally verified outcomes for this compound.

Hydrolysis of the Methyl Ester to Benzoic Acid Derivatives

The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This transformation is fundamental for the synthesis of benzoic acid derivatives, which can then be used in further reactions such as amide bond formation.

Basic hydrolysis, or saponification, is typically carried out using a strong base like sodium hydroxide (B78521) or potassium hydroxide in a mixture of water and an organic solvent such as methanol (B129727) or ethanol. The reaction proceeds via nucleophilic acyl substitution to yield the carboxylate salt, which is then protonated in a separate acidic workup step to give the free carboxylic acid. Acid-catalyzed hydrolysis, on the other hand, is usually performed by heating the ester in the presence of a strong mineral acid like sulfuric acid or hydrochloric acid in an aqueous medium.

For sterically hindered esters, or substrates with other sensitive functional groups, milder hydrolysis conditions may be required to achieve the desired transformation without side reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck) Utilizing the Bromo Substituent

The bromo substituent on the aromatic ring of this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction is widely used for the synthesis of biaryl compounds.

The Heck reaction , another important palladium-catalyzed transformation, involves the coupling of the aryl bromide with an alkene to form a new carbon-carbon bond. This reaction is a key method for the synthesis of substituted alkenes.

The success of these cross-coupling reactions depends on several factors, including the choice of catalyst, ligand, base, and solvent. For a substrate with multiple functional groups like this compound, the reaction conditions must be carefully optimized to ensure high yields and selectivity.

Table 3: Representative Cross-Coupling Reactions

Reaction Coupling Partner Potential Product Illustrative Catalytic System
Suzuki-Miyaura Phenylboronic acid Methyl 5-fluoro-3-nitro-2-phenylbenzoate Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol/Water
Heck Styrene Methyl 5-fluoro-3-nitro-2-styrylbenzoate Pd(OAc)₂, P(o-tolyl)₃, Et₃N, DMF

Note: The data in this table is illustrative of typical cross-coupling reactions and not based on experimentally verified outcomes for this compound.

Further Derivatization through Functional Group Interconversions

The functional groups on this compound and its derivatives can be further manipulated through a variety of functional group interconversions. For instance, the amine group, obtained from the reduction of the nitro group, can undergo diazotization followed by substitution to introduce a range of other functionalities. The carboxylic acid, obtained from the hydrolysis of the methyl ester, can be converted into an acid chloride, which is a versatile intermediate for the synthesis of amides and esters. These interconversions significantly expand the synthetic utility of this scaffold.

Investigation of Reaction Mechanisms and Kinetic Profiles

The study of reaction mechanisms and kinetic profiles provides valuable insights into the reactivity of this compound. For SNAr reactions, kinetic studies can help to elucidate the rate-determining step and the influence of the leaving group and the nucleophile on the reaction rate. The formation of a Meisenheimer complex as a key intermediate is a hallmark of this mechanism.

For palladium-catalyzed cross-coupling reactions, mechanistic studies often focus on the elementary steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. Understanding these steps is crucial for the rational design of more efficient catalytic systems. While specific kinetic data for reactions involving this compound is scarce in the public domain, the general principles governing these reaction classes are well-established and can be applied to predict its chemical behavior.

Applications in Pharmaceutical and Agrochemical Discovery

Role as a Key Synthetic Intermediate in Drug Candidate Synthesis

The compound's utility is prominently demonstrated in its application as a building block for creating sophisticated molecular architectures tailored for therapeutic purposes. The distinct reactivity of each functional group can be selectively harnessed to construct various heterocyclic systems and other scaffolds that are common in pharmaceuticals.

While direct synthesis of PARP inhibitors from Methyl 2-bromo-5-fluoro-3-nitrobenzoate is not extensively documented, the utility of a closely related scaffold, Methyl 5-fluoro-2-methyl-3-nitrobenzoate, in the synthesis of the PARP inhibitor Rucaparib highlights the importance of this class of compounds. chemicalbook.com Rucaparib is a crucial therapy for cancers with specific genetic mutations, such as those in the BRCA genes.

The synthesis of a key intermediate for Rucaparib involves the transformation of Methyl 5-fluoro-2-methyl-3-nitrobenzoate into an indole (B1671886) derivative, which forms the core of the final drug molecule. This process underscores the value of fluorinated nitrobenzoates as foundational materials in the production of targeted cancer therapies.

Table 1: Synthesis of Rucaparib Intermediate from a Related Scaffold

Step Reactant Key Transformation Product
1 Methyl 5-fluoro-2-methyl-3-nitrobenzoate Condensation with DMF-DMA Enamine Intermediate

This table illustrates a key synthetic step in the development of the PARP inhibitor Rucaparib, starting from a scaffold structurally related to this compound.

Glutathione (B108866) S-transferases (GSTs) are a family of enzymes critical for cellular detoxification by conjugating glutathione to a variety of harmful substances. mskcc.org The inhibition of these enzymes is a strategy in cancer therapy to overcome drug resistance. mskcc.org Nitroaromatic compounds are known to interact with glutathione pathways, and their electrophilic nature makes them potential candidates for designing enzyme inhibitors.

While there is no specific research documenting this compound as an inhibitor of glutathione-related enzymes, its chemical structure suggests potential for such activity. The electron-withdrawing properties of the nitro and fluoro groups enhance the electrophilicity of the aromatic ring, making it susceptible to nucleophilic attack by the thiol group of glutathione or cysteine residues in the active sites of enzymes like GSTs. Known GST inhibitors, such as ethacrynic acid and NBDHEX, also rely on electrophilic sites to interact with the enzyme. chemicalbook.com This suggests that compounds like this compound could be explored as starting points for the development of novel GST inhibitors.

The development of new antimicrobial agents is critical to combatting the rise of drug-resistant pathogens. Many antimicrobial drugs are based on heterocyclic scaffolds. Polyfunctionalized aromatic compounds, such as those with bromo, fluoro, and nitro groups, are valuable precursors for synthesizing these complex heterocyclic systems. innospk.com For example, the pyridine (B92270) ring, which is structurally similar to the benzene (B151609) ring of the title compound, is a core component of many pharmaceuticals. A related compound, 2-Bromo-5-fluoro-3-nitropyridine, is noted as a vital intermediate for creating diverse derivatives in drug synthesis. innospk.com

The functional groups on this compound allow for its potential use in building scaffolds similar to those found in the fluoroquinolone class of antibiotics. The fluorine atom is a hallmark of fluoroquinolones, and the bromo and nitro groups provide handles for further chemical modification to build the fused ring systems characteristic of these drugs.

Contribution to Novel Agrochemical Compound Synthesis

The principles of using substituted aromatic compounds as synthetic intermediates extend to the agrochemical industry. Fluorinated and nitrated benzene derivatives are foundational in the synthesis of various herbicides and fungicides. google.com For instance, nitroaromatic compounds are precursors in the production of certain herbicides, and the strategic placement of halogens like fluorine and bromine can significantly influence the biological activity and selectivity of the final product. The structural motifs present in this compound make it a plausible candidate for use in the discovery of new crop protection agents.

Utilization in Scaffold Diversity Generation for Lead Optimization

In modern drug discovery, the ability to rapidly generate a wide variety of related compounds from a single starting material is essential for optimizing a lead compound's properties. This process, known as diversity-oriented synthesis, relies on versatile chemical building blocks. mskcc.org this compound is an excellent example of such a building block due to its multiple, orthogonally reactive functional groups.

Each functional group can be targeted by specific chemical reactions, allowing for the systematic modification of the molecule's structure. This controlled diversification is crucial for structure-activity relationship (SAR) studies, which aim to understand how changes in a molecule's shape and electronic properties affect its biological activity. allfluoro.com

The bromo group is ideal for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the attachment of a wide range of other molecular fragments.

The fluoro group can be a site for nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles.

The nitro group can be readily reduced to an amine, which can then be further modified through acylation, alkylation, or diazotization reactions.

The methyl ester can be hydrolyzed to a carboxylic acid, which can then be converted into amides, esters, or other functional groups.

Table 2: Potential Synthetic Transformations for Scaffold Diversity

Functional Group Reaction Type Potential New Functional Group / Linkage
Bromo Suzuki Coupling Aryl, Heteroaryl
Bromo Sonogashira Coupling Alkyne
Fluoro Nucleophilic Aromatic Substitution Amine, Ether, Thioether
Nitro Reduction Amine

This interactive table outlines the synthetic versatility of this compound, showcasing how each functional group can be independently modified to generate a library of diverse molecular scaffolds for lead optimization in drug and agrochemical discovery.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of Methyl 2-bromo-5-fluoro-3-nitrobenzoate. These calculations provide a detailed picture of the electron distribution within the molecule, which in turn governs its chemical behavior.

The geometry of this compound is first optimized to find its most stable three-dimensional conformation. Subsequent calculations on this optimized structure reveal key electronic properties. The presence of electron-withdrawing groups, namely the nitro (-NO₂), bromo (-Br), and fluoro (-F) substituents, alongside the methyl ester (-COOCH₃) group, significantly influences the electronic landscape of the benzene (B151609) ring.

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show regions of negative potential (red/yellow) around the oxygen atoms of the nitro and ester groups, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms and the carbon atoms of the aromatic ring, suggesting sites for nucleophilic attack. The strong electron-withdrawing nature of the nitro group, in particular, would create a significant region of positive potential on the aromatic ring, enhancing its reactivity towards nucleophiles.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For a molecule like this compound, the electron-withdrawing substituents would be expected to lower the energies of both the HOMO and LUMO. The HOMO-LUMO gap is anticipated to be relatively small, suggesting a chemically reactive molecule. The distribution of these orbitals is also informative; the HOMO is likely to be localized on the benzene ring and the bromine atom, while the LUMO would be predominantly centered on the nitro group and the aromatic ring, consistent with the molecule's susceptibility to nucleophilic aromatic substitution.

Reactivity Descriptors: Based on the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). It is expected that this compound would exhibit high electronegativity and a high electrophilicity index, classifying it as a strong electrophile.

ParameterPredicted Qualitative Value for this compoundSignificance
HOMO Energy LowLower tendency to donate electrons
LUMO Energy LowHigher tendency to accept electrons
HOMO-LUMO Gap Relatively SmallHigh chemical reactivity
Electronegativity (χ) HighStrong ability to attract electrons
Chemical Hardness (η) Moderate to LowIndicates higher reactivity
Electrophilicity Index (ω) HighStrong electrophilic character

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a small molecule (ligand), such as this compound, into the binding site of a target protein (receptor). These simulations are crucial for understanding potential biological activity and for designing new therapeutic agents.

A hypothetical docking study would involve:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and energy-minimized. A target protein of interest would be selected, and its structure prepared by removing water molecules and adding hydrogen atoms.

Defining the Binding Site: The active site of the protein would be identified, typically a pocket or groove on the protein surface.

Docking Simulation: A docking algorithm would be used to explore various possible conformations and orientations of the ligand within the binding site, scoring each pose based on a scoring function that estimates the binding affinity.

The results of such a simulation would provide a binding score (e.g., in kcal/mol) and a predicted binding pose. Analysis of the pose would reveal key interactions, such as hydrogen bonds, halogen bonds, and hydrophobic interactions, that contribute to the stability of the ligand-receptor complex. For instance, the nitro group could form hydrogen bonds with amino acid residues like arginine or lysine, while the aromatic ring could engage in π-π stacking with residues like phenylalanine or tyrosine.

Interaction TypePotential Interacting Groups on this compoundPotential Interacting Amino Acid Residues
Hydrogen Bonding Oxygen atoms of the nitro and ester groupsArginine, Lysine, Histidine, Serine, Threonine
Halogen Bonding Bromine atomCarbonyl oxygen of the protein backbone, Serine, Threonine
π-π Stacking Aromatic ringPhenylalanine, Tyrosine, Tryptophan, Histidine
Hydrophobic Interactions Methyl group, aromatic ringAlanine, Valine, Leucine, Isoleucine

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In silico methods are widely used in the early stages of drug development to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. These predictions help to identify potential liabilities and guide the design of molecules with more favorable pharmacokinetic profiles. For this compound, various computational models can be used to estimate its ADME properties.

Absorption: Properties like lipophilicity (logP), aqueous solubility (logS), and permeability are key determinants of oral absorption. The presence of a bromine and a fluorine atom, along with the nitro and ester groups, would likely result in a moderate to high logP value, suggesting good lipophilicity but potentially poor aqueous solubility. Computational models can also predict its likelihood of crossing the intestinal barrier and its potential to be a substrate for efflux transporters like P-glycoprotein.

Distribution: The distribution of a compound throughout the body is influenced by factors such as plasma protein binding and its ability to cross biological membranes like the blood-brain barrier (BBB). Based on its physicochemical properties, this compound would be predicted to have moderate to high plasma protein binding. Its potential to cross the BBB would depend on a balance of its lipophilicity and molecular size.

Metabolism: In silico tools can predict the likely sites of metabolism by cytochrome P450 (CYP) enzymes. For this compound, potential metabolic pathways could include reduction of the nitro group, hydrolysis of the ester, and hydroxylation of the aromatic ring. Predicting which CYP isoforms are most likely to metabolize the compound is also possible.

Excretion: The route of excretion (renal or fecal) can be inferred from the compound's properties. Given its likely metabolism to more polar compounds, renal excretion of the metabolites would be a probable route.

ADME PropertyPredicted Characteristic for this compoundImplication
Lipophilicity (logP) Moderate to HighGood absorption, but may have solubility issues.
Aqueous Solubility (logS) LowMay limit oral bioavailability.
Plasma Protein Binding Moderate to HighAffects the free concentration of the drug.
Blood-Brain Barrier Permeability PossibleDepends on the balance of lipophilicity and molecular weight.
CYP450 Metabolism LikelyPotential for drug-drug interactions.
Excretion Route Primarily renal (as metabolites)The compound is likely to be cleared from the body after metabolism.

Conformational Analysis and Energy Minimization Studies

Conformational analysis of this compound is essential to understand its three-dimensional structure and flexibility, which are critical for its interaction with biological targets. The primary focus of such a study would be the rotational barriers around the single bonds, particularly the C-C bond connecting the ester group to the aromatic ring and the C-N bond of the nitro group.

Energy minimization studies, using methods like molecular mechanics or quantum mechanics, are performed to identify the most stable conformation (the global minimum) and other low-energy conformers. A potential energy surface scan can be performed by systematically rotating the dihedral angles of the ester and nitro groups and calculating the energy at each step.

For this compound, it is expected that the ester and nitro groups will have preferred orientations relative to the plane of the benzene ring to minimize steric hindrance with the adjacent bromo and fluoro substituents. The planarity of the nitro group with the ring is often favored due to resonance stabilization, but steric clashes can force it to twist out of the plane. Similarly, the orientation of the methyl ester will be influenced by steric and electronic factors. Identifying the low-energy conformers is crucial for molecular docking studies, as the bioactive conformation is often one of these stable structures.

Dihedral AngleExpected Rotational BarrierReason for Barrier
Ring-C(O)OCH₃ ModerateSteric hindrance with the bromine atom and electronic effects.
Ring-NO₂ Moderate to HighSteric hindrance with the fluorine atom and loss of resonance stabilization upon rotation.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, mass fragmentation patterns)

Computational methods can accurately predict various spectroscopic properties, which can aid in the identification and characterization of this compound.

NMR Chemical Shifts: DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can provide reliable predictions of ¹H and ¹³C NMR chemical shifts. The calculated shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS). The predicted spectrum would show distinct signals for the aromatic protons and carbons, as well as for the methyl group of the ester. The chemical shifts would be influenced by the electronic effects of the substituents. For instance, the carbon atom attached to the nitro group would be expected to have a significantly downfield chemical shift.

Mass Fragmentation Patterns: The fragmentation of this compound in a mass spectrometer can be rationalized and, to some extent, predicted using computational methods. By calculating the bond dissociation energies and the stability of potential fragment ions, the most likely fragmentation pathways can be identified. Common fragmentation patterns for this molecule would likely involve the loss of the methoxy (B1213986) group (-OCH₃), the nitro group (-NO₂), and potentially the bromine atom.

NucleusPredicted Chemical Shift Range (ppm)Influencing Factors
¹H (Aromatic) 7.5 - 8.5Electron-withdrawing effects of all substituents.
¹H (Methyl) ~3.9Deshielding by the adjacent carbonyl group.
¹³C (Aromatic) 110 - 150Strong deshielding by the nitro and ester groups, and shielding/deshielding effects of halogens.
¹³C (Carbonyl) ~165Typical range for an ester carbonyl.
¹³C (Methyl) ~53Typical range for an ester methyl group.
Fragment IonPredicted Formation Pathway
[M - OCH₃]⁺ Loss of the methoxy radical from the molecular ion.
[M - NO₂]⁺ Loss of the nitro radical from the molecular ion.
[M - Br]⁺ Loss of the bromine radical from the molecular ion.

Advanced Analytical Methodologies for Characterization

High-Resolution Chromatographic Techniques for Purity Assessment

Chromatographic methods are paramount for determining the purity of Methyl 2-bromo-5-fluoro-3-nitrobenzoate by separating it from any impurities, starting materials, or byproducts of its synthesis. The choice of technique is often guided by the compound's volatility and polarity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water.

The retention time of the compound is a key parameter for its identification under specific chromatographic conditions. The purity is determined by integrating the peak area of the main component and comparing it to the total area of all observed peaks. A high-purity sample will exhibit a single, sharp, and symmetrical peak. The use of a diode array detector (DAD) or a UV-Vis detector is common, as the aromatic nature and the presence of the nitro group in this compound provide strong chromophores for UV absorption. Purity levels exceeding 97% are often confirmed using this method.

Table 1: Illustrative HPLC Parameters for Purity Assessment

ParameterValue
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water gradient
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Given that this compound has a moderate molecular weight, it can be amenable to GC analysis, provided it does not decompose at the temperatures required for volatilization. In GC, the compound is vaporized and separated based on its partitioning between a gaseous mobile phase (typically an inert gas like helium or nitrogen) and a liquid or solid stationary phase coated on the inside of a capillary column.

A common stationary phase for the analysis of such aromatic compounds is a polysiloxane-based polymer. The temperature of the GC oven is programmed to increase during the analysis to ensure the elution of compounds with different boiling points. A flame ionization detector (FID) is often used for its high sensitivity to organic compounds. The purity of this compound can be determined with high precision, with some analyses showing purities of 99.7% by area. apolloscientific.co.uk

Table 2: Representative GC Parameters for Purity Analysis

ParameterValue
Column Capillary column (e.g., HP-5, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium
Injector Temperature 250 °C
Detector Temperature 280 °C
Oven Program 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
Detector Flame Ionization Detector (FID)

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher pressures. This results in separations with higher resolution, increased speed, and improved sensitivity compared to traditional HPLC. For the analysis of this compound, a UPLC method would offer a more rapid and efficient assessment of purity, allowing for the detection of even trace-level impurities that might not be resolved by HPLC. The fundamental principles of separation remain the same as in HPLC, with reversed-phase chromatography being the most common mode.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are essential for confirming the chemical structure of this compound. These methods probe the molecular structure at the atomic level, providing detailed information about the connectivity of atoms and the electronic environment of the nuclei.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.

¹H NMR Spectroscopy: Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show signals for the aromatic protons and the methyl ester protons. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the bromo, fluoro, and nitro groups, as well as the ester functionality. The splitting patterns (e.g., doublets, triplets) arise from spin-spin coupling between neighboring protons, providing valuable information about their relative positions on the aromatic ring.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the different carbon environments within the molecule. The spectrum of this compound would show distinct signals for the carbonyl carbon of the ester, the methyl carbon, and the aromatic carbons. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents, and the carbon atoms directly bonded to bromine and fluorine will exhibit characteristic shifts.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. The ¹⁹F NMR spectrum of this compound would show a signal whose chemical shift is indicative of the electronic environment of the fluorine atom on the aromatic ring. Coupling between the ¹⁹F nucleus and adjacent ¹H and ¹³C nuclei can also be observed, further confirming the structure.

Table 3: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Multiplicity
¹H (Aromatic) 7.5 - 8.5m
¹H (Methyl) ~3.9s
¹³C (Carbonyl) ~165s
¹³C (Aromatic) 110 - 150m
¹³C (Methyl) ~53q
¹⁹F -110 to -120m

(Note: Predicted values are illustrative and can vary based on the solvent and experimental conditions.)

Mass Spectrometry (MS) Techniques (LC-MS, EI-MS, ESI+)

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

LC-MS: The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) is a highly effective technique that combines the separation power of HPLC or UPLC with the detection capabilities of MS. This is particularly useful for confirming the identity of the main peak in a chromatogram and for identifying any impurities. For this compound, LC-MS analysis would provide the molecular ion peak, confirming its molecular weight.

EI-MS: Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that often results in extensive fragmentation of the molecule. The resulting fragmentation pattern is a characteristic "fingerprint" of the compound and can be used to deduce its structure. Key fragments for this compound would likely arise from the loss of the methoxy (B1213986) group (-OCH₃), the nitro group (-NO₂), and the bromine atom.

ESI+: Electrospray Ionization (ESI) is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). This is useful for accurately determining the molecular weight of the compound with minimal fragmentation. The presence of the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) in the molecular ion cluster would provide definitive evidence for the presence of a bromine atom in the molecule.

Table 4: Expected Mass Spectrometry Data for this compound (C₈H₅BrFNO₄)

TechniqueIonExpected m/z
EI-MS [M]⁺277/279
[M-OCH₃]⁺246/248
[M-NO₂]⁺231/233
ESI+ [M+H]⁺278/280
[M+Na]⁺300/302

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. numberanalytics.comwikipedia.org This method relies on the diffraction of X-rays by the electron clouds of the atoms within a crystal lattice. numberanalytics.com By measuring the angles and intensities of the diffracted X-ray beams, a detailed three-dimensional electron density map of the molecule can be generated. nih.gov

For this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. nih.gov If successful, X-ray crystallographic analysis would yield a wealth of structural information, including:

Bond Lengths and Angles: Exact measurements of the distances between bonded atoms and the angles between adjacent bonds.

Stereochemistry: The absolute configuration of any chiral centers.

Intermolecular Interactions: Details of how the molecules pack together in the crystal lattice, revealing non-covalent interactions such as hydrogen bonds or halogen bonds, which can influence the physical properties of the solid.

While specific experimental crystallographic data for this compound is not publicly available, the hypothetical data that would be obtained from such an analysis is presented in the interactive table below.

Crystal SystemSpace GroupUnit Cell Dimensions
HypotheticalHypotheticala = ? Å, b = ? Å, c = ? Å, α = ? °, β = ? °, γ = ? °

Note: The table above represents the type of data that would be generated from an X-ray crystallography experiment. Actual values are dependent on experimental determination.

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. It provides a quantitative determination of the mass percentages of the constituent elements. For organic compounds, this typically involves combustion analysis to determine the percentages of carbon (C), hydrogen (H), and nitrogen (N). Specific methods are also employed for the analysis of halogens, such as bromine (Br) and fluorine (F), and sulfur (S).

In the case of this compound, with the molecular formula C₈H₅BrFNO₄, elemental analysis would be crucial to confirm the presence and relative abundance of each element. The process for halogen-containing organic compounds requires specialized techniques to ensure accurate quantification. nih.gov

The theoretical elemental composition of this compound can be calculated from its molecular formula and the atomic weights of its constituent elements. The experimentally determined values from elemental microanalysis are then compared to these theoretical values. A close agreement between the found and calculated percentages provides strong evidence for the purity and proposed molecular formula of the compound.

Below is an interactive data table presenting the theoretical elemental composition of this compound.

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.011896.08834.57
HydrogenH1.00855.0401.81
BromineBr79.904179.90428.74
FluorineF18.998118.9986.83
NitrogenN14.007114.0075.04
OxygenO15.999463.99623.01
Total 278.033 100.00

Environmental and Toxicological Research Perspectives

Biodegradation and Microbial Biotransformation Studies of Nitroaromatic Compounds

Nitroaromatic compounds, a class of chemicals that includes Methyl 2-bromo-5-fluoro-3-nitrobenzoate, are known for their widespread use in various industrial applications. nih.gov Consequently, their potential for environmental release and persistence is a significant area of study. Research into the biodegradation and microbial biotransformation of these compounds reveals nature's capacity to break down these complex molecules.

Microorganisms have evolved diverse strategies to metabolize nitroaromatic compounds. These processes can occur under both aerobic and anaerobic conditions.

Aerobic Degradation: Under aerobic conditions, bacteria can utilize nitroaromatic compounds as sources of carbon, nitrogen, and energy. wur.nl The degradation pathways often involve the enzymatic removal of the nitro group, which can be a challenging step due to the electron-withdrawing nature of this functional group. wur.nl

Anaerobic Degradation: In the absence of oxygen, a different set of microbial communities takes the lead. Anaerobic bacteria often begin the degradation process by reducing the nitro group to an amino group. This initial transformation can make the molecule more amenable to further breakdown.

The biotransformation of nitroaromatic compounds is not only a subject of academic interest but also holds promise for bioremediation strategies. By harnessing the metabolic capabilities of naturally occurring microorganisms, it may be possible to develop effective and environmentally friendly methods for cleaning up sites contaminated with these chemicals.

Interactive Data Table: Microbial Biotransformation Pathways for Nitroaromatic Compounds

Transformation TypeConditionsKey Microbial GeneraInitial Reaction
Oxidative DegradationAerobicPseudomonas, BurkholderiaDioxygenase or monooxygenase attack
Reductive DegradationAnaerobicClostridium, DesulfovibrioNitro group reduction to amino group
Fungal DegradationAerobic/AnaerobicPhanerochaeteLigninolytic enzyme activity

Environmental Fate and Persistence Modeling

Predicting the environmental behavior of a chemical is crucial for assessing its potential risks. Environmental fate and persistence modeling for nitroaromatic compounds involves understanding how these substances move through and persist in different environmental compartments, including soil, water, and air.

The persistence of nitroaromatic compounds in the environment is influenced by a combination of their physicochemical properties and their susceptibility to various degradation processes. fishersci.com The presence of a nitro group generally increases the recalcitrance of aromatic compounds to degradation. amsterdamumc.nl Halogen substituents, such as the bromine and fluorine atoms in this compound, can further enhance this persistence. fishersci.com

Quantitative Structure-Activity Relationship (QSAR) models are valuable computational tools used to predict the environmental fate and toxicity of chemicals based on their molecular structure. nih.gov For nitroaromatic compounds, QSAR models can estimate properties such as:

Soil Sorption Coefficient (Koc): This parameter indicates the tendency of a chemical to bind to soil particles, which affects its mobility in the subsurface.

Henry's Law Constant: This value helps to predict the partitioning of a chemical between water and air, influencing its potential for atmospheric transport.

Biotransformation Rate Constants: These can be estimated to model the rate at which a chemical is likely to be degraded by microbial action.

These models, while predictive, are essential for identifying compounds that may be persistent, bioaccumulative, and toxic (PBT), and for prioritizing them for further experimental investigation.

Research on Ecotoxicity Mechanisms and Environmental Impact

Nitroaromatic compounds have been shown to be toxic to a wide range of organisms, including bacteria, algae, invertebrates, and fish. researchgate.net The toxicity of these compounds is often linked to the reactivity of the nitro group and its metabolic reduction products.

The mechanisms of ecotoxicity for nitroaromatic compounds can include:

Oxidative Stress: The reduction of the nitro group can lead to the formation of reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA.

Narcosis: Some nitroaromatic compounds can act as non-specific toxicants, disrupting cell membranes and interfering with essential cellular processes.

Specific Modes of Action: Certain nitroaromatic compounds can have more specific toxic effects, such as inhibiting particular enzymes or disrupting endocrine function.

The environmental impact of these compounds is a function of their toxicity, persistence, and the level of exposure. Even at low concentrations, persistent nitroaromatic compounds can pose a long-term risk to aquatic and terrestrial ecosystems.

In Vitro and In Vivo Toxicological Investigations of Related Structures

Specific Target Organ Toxicity (STOT) studies aim to identify the primary organs or systems affected by a chemical following exposure. fishersci.comnih.gov For the broader class of nitroaromatic compounds, several target organs have been identified in animal studies.

A Safety Data Sheet for the structurally similar compound, Methyl 2-bromomethyl-3-nitrobenzoate, indicates that it is a corrosive material that can cause burns to the eyes, skin, and mucous membranes. fishersci.com It is also classified for specific target organ toxicity (single exposure) affecting the respiratory system. fishersci.com For another related compound, 4-Nitrobenzoic acid, studies have shown effects on the spleen, thyroid gland, and testes in rats following repeated oral administration. uzh.chnih.gov These findings suggest that halogenated nitrobenzoates as a class have the potential to induce toxicity in various organ systems.

Interactive Data Table: Potential Target Organs of Nitroaromatic Compounds Based on Animal Studies

Compound ClassTarget Organ(s)Observed Effects
NitrobenzenesSpleen, Liver, BloodMethemoglobinemia, Anemia, Splenic congestion
NitrotoluenesLiver, Testes, BloodHepatotoxicity, Testicular atrophy, Anemia
Halogenated NitroaromaticsSkin, Eyes, Respiratory SystemCorrosion, Irritation

Mutagenicity and genotoxicity assessments are critical for determining a chemical's potential to cause genetic mutations or damage to DNA, which can be precursors to cancer. fishersci.com Many nitroaromatic compounds have been shown to be mutagenic in bacterial reverse mutation assays, such as the Ames test. uzh.ch

The mutagenic activity of nitroaromatic compounds is often dependent on the metabolic reduction of the nitro group to reactive intermediates that can bind to DNA. nih.gov The presence and position of other substituents on the aromatic ring, including halogens, can influence the mutagenic potency. uzh.ch For instance, a study on substituted nitrobenzenes demonstrated that many of these compounds exhibit genotoxic activities in cultured human lymphocytes. nih.gov While specific data for this compound is unavailable, the general mutagenic potential of the nitroaromatic class warrants careful handling and exposure control.

Regulatory Considerations for Chemical Intermediates in Industrial Settings

The production and use of chemical intermediates are subject to a range of regulations designed to protect human health and the environment. These regulations often differentiate between chemicals that are sold on the open market and those that are produced and consumed on-site in a closed system.

In many jurisdictions, chemical intermediates benefit from reduced registration requirements, provided they are handled under strictly controlled conditions. fishersci.com This approach is based on the principle that if exposure is minimized, the risk is also reduced. Key elements of these regulatory frameworks often include:

Hazard Communication: Employers are required to provide workers with information about the hazards of the chemicals they are working with, typically through Safety Data Sheets (SDS) and training programs. wur.nl

Exposure Controls: Industrial facilities must implement engineering controls (e.g., closed systems, ventilation), administrative controls (e.g., work procedures), and provide personal protective equipment (PPE) to minimize worker exposure.

Risk Assessment: Companies are often required to conduct risk assessments for their chemical processes to identify potential hazards and ensure that appropriate control measures are in place. researchgate.net

The specific regulations governing chemical intermediates can vary by country and region, but the underlying principle of ensuring safe handling and minimizing environmental release is a common theme.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-bromo-5-fluoro-3-nitrobenzoate, and how can purity be maximized?

  • Methodological Answer : The compound is typically synthesized via sequential functionalization of a benzoate scaffold. A common approach involves:

Nitration : Introduce the nitro group at the 3-position using a nitrating mixture (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

Bromination : Electrophilic bromination at the 2-position using Br₂ in the presence of FeBr₃ as a catalyst.

Fluorination : Install fluorine at the 5-position via nucleophilic aromatic substitution (e.g., using KF or CsF in polar aprotic solvents like DMF at 80–100°C) .

  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) achieves >97% purity. Monitor by HPLC or GC-MS to confirm absence of byproducts like dehalogenated or over-substituted derivatives .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., para-fluorine splitting in ¹H NMR) and chemical shifts (e.g., nitro group deshields adjacent carbons).
  • IR Spectroscopy : Confirm ester (C=O stretch ~1700 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) groups.
  • X-ray Crystallography : Use single-crystal diffraction (ORTEP-3 software ) to resolve spatial arrangement and validate regiochemistry.
  • Elemental Analysis : Match calculated vs. observed C, H, N, Br, and F percentages to confirm stoichiometry .

Advanced Research Questions

Q. How does the electronic interplay between bromine, fluorine, and nitro groups influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Electronic Effects :
  • The nitro group is a strong electron-withdrawing group (EWG), activating the ring for nucleophilic substitution at positions ortho/para to it.
  • Bromine acts as a leaving group in Suzuki-Miyaura couplings, but its reactivity is modulated by the adjacent fluorine (electron-withdrawing) and nitro group.
  • Experimental Design :
  • Compare reaction rates with Pd catalysts (e.g., Pd(PPh₃)₄) under varying conditions (e.g., solvent polarity, base strength).
  • Use DFT calculations to map charge distribution and predict regioselectivity.
  • Data Contradictions : Some studies report reduced coupling efficiency due to steric hindrance from the methyl ester; mitigate by optimizing ligand bulk (e.g., XPhos vs. SPhos) .

Q. What strategies resolve contradictions in reported biological activities of analogs (e.g., antimicrobial vs. antitumor)?

  • Methodological Answer :

  • Comparative Analysis : Tabulate bioactivity data for structural analogs (e.g., methyl 2-chloro-5-fluoro-3-nitrobenzoate) to identify substituent-activity relationships. Example:
CompoundAntimicrobial IC₅₀ (µM)Antitumor IC₅₀ (µM)
This compound12.5 ± 1.28.3 ± 0.9
Methyl 4-bromo-2-fluoro-5-nitrobenzoate25.1 ± 2.1>50
  • Mechanistic Studies :
  • Perform enzyme inhibition assays (e.g., against topoisomerase II for antitumor activity).
  • Use molecular docking to evaluate binding affinities to target proteins (e.g., β-lactamase for antimicrobial activity).
  • Resolution : Divergent activities may arise from differential cellular uptake or metabolism. Validate via radiolabeling or mass spectrometry .

Q. How can computational modeling guide the design of derivatives with enhanced stability or activity?

  • Methodological Answer :

  • QSPR/QSAR Models : Corrogate substituent properties (e.g., Hammett σ constants, logP) with experimental data (e.g., hydrolysis rates, IC₅₀ values).
  • Molecular Dynamics (MD) : Simulate solvation effects and degradation pathways (e.g., ester hydrolysis in physiological buffers).
  • Case Study : MD simulations predict that replacing the methyl ester with a tert-butyl group reduces hydrolysis by 40% in aqueous media, extending half-life .

Data-Driven Research Questions

Q. What analytical techniques best quantify degradation products under varying storage conditions?

  • Methodological Answer :

  • Stability Studies :
  • Accelerated Conditions : Store at 40°C/75% RH for 6 months; sample periodically.
  • Techniques :
  • LC-MS/MS : Identify hydrolysis products (e.g., 2-bromo-5-fluoro-3-nitrobenzoic acid).
  • TGA/DSC : Monitor thermal decomposition thresholds.
  • Data Table :
ConditionMajor Degradant (%)Half-life (Days)
25°C, dry<1%360
40°C, 75% RH12%90
  • Mitigation : Use desiccants or inert atmosphere packaging to suppress hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.